3-Ethynylpiperidine
Overview
Description
3-Ethynylpiperidine is a synthetic compound with the molecular formula C7H11N . It also exists in the form of hydrochloride with the molecular formula C7H12ClN .
Molecular Structure Analysis
The InChI code for 3-Ethynylpiperidine is1S/C7H11N/c1-2-7-4-3-5-8-6-7/h1,7-8H,3-6H2
. This indicates that the molecule consists of a piperidine ring with an ethynyl group attached to the third carbon atom. Physical And Chemical Properties Analysis
3-Ethynylpiperidine has a molecular weight of 109.17 . The hydrochloride form has a molecular weight of 145.63 . to 95% . It is stored at room temperature .Scientific Research Applications
Synthesis and Pharmacological Properties
A study by Yu et al. (2009) developed a methodology to synthesize alkoxy- and phenoxyalkyl ethers of secondary and tertiary ethynylpiperidin-4-ols. These compounds displayed a range of biological activities, including analgesic, anti-bacterial, anti-spasmodic, and anti-allergic properties, with low toxicity. Notably, several ethynyl-substituted agents exhibited significant analgesic activity, and some compounds showed moderate anti-bacterial action against various bacterial strains. Interestingly, the absence of the ethynyl ether group in several ethers resulted in no anti-bacterial activity, indicating the importance of this group in the compound's pharmacological profile (Yu et al., 2009).
Antitumor Mechanisms
Tabata et al. (1997) explored the anti-tumor action of 3'-ethynyluridine and 3'-ethynylcytidine. They established that these compounds, when phosphorylated, could inhibit RNA synthesis by human RNA polymerase II. The research suggested that these derivatives might be potent inhibitors of RNA synthesis, with potential implications for cancer treatment (Tabata et al., 1997).
Molecular Diode and Nano-Actuator Applications
Derosa, Guda, and Seminario (2003) described the use of a molecule containing an ethynyl group in the development of a programmable molecular diode. This diode exhibits charge-induced conformational switching and rectifying behavior, suggesting potential applications in memory devices and nano-actuators controlled by an external field (Derosa, Guda, & Seminario, 2003).
DNA Labeling and Metabolic Studies
Neef and Luedtke (2011) synthesized a family of arabinofuranosyl-ethynyluracil derivatives for DNA labeling. These derivatives exhibited minimal impact on genome function, making them suitable for studies requiring long-term cell survival and deep-tissue imaging. This research highlights the use of ethynyl derivatives in biotechnology and drug discovery (Neef & Luedtke, 2011).
Safety And Hazards
The safety information for 3-Ethynylpiperidine hydrochloride indicates that it should be handled with care. It has been assigned the GHS07 pictogram, with hazard statements H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3-ethynylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-2-7-4-3-5-8-6-7/h1,7-8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNBXBSBAMXYKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620880 | |
Record name | 3-Ethynylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynylpiperidine | |
CAS RN |
794533-54-3 | |
Record name | 3-Ethynylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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